Ethyl 5-(3-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ETHYL 5-(3-METHOXYBENZAMIDO)-4-OXO-3-PHENYL-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE is a complex organic compound belonging to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a phenyl group, and a methoxybenzamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(3-METHOXYBENZAMIDO)-4-OXO-3-PHENYL-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE typically involves multiple steps. One common method starts with the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This reaction forms an ethoxymethyleneamino intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(3-METHOXYBENZAMIDO)-4-OXO-3-PHENYL-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce the carbonyl groups to alcohols, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide variety of derivatives, each with unique properties.
Scientific Research Applications
ETHYL 5-(3-METHOXYBENZAMIDO)-4-OXO-3-PHENYL-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-(3-METHOXYBENZAMIDO)-4-OXO-3-PHENYL-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. For example, it has been identified as an allosteric modulator of the adenosine A1 receptor . This interaction can influence various signaling pathways, leading to its observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
ETHYL 5-(3-METHOXYBENZAMIDO)-4-OXO-3-PHENYL-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE can be compared with other similar compounds, such as:
- Ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
These compounds share a similar thienopyridazine core but differ in their substituents, which can significantly impact their biological activity and potential applications. The unique combination of substituents in ETHYL 5-(3-METHOXYBENZAMIDO)-4-OXO-3-PHENYL-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE contributes to its distinct properties and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H19N3O5S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 5-[(3-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
InChI |
InChI=1S/C23H19N3O5S/c1-3-31-23(29)19-17-13-32-21(24-20(27)14-8-7-11-16(12-14)30-2)18(17)22(28)26(25-19)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,24,27) |
InChI Key |
YAWLEMLTJFXYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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